molecular formula C9H11NOS B1399667 3-Mercapto-N,N-dimethylbenzamide CAS No. 801315-71-9

3-Mercapto-N,N-dimethylbenzamide

Cat. No. B1399667
Key on ui cas rn: 801315-71-9
M. Wt: 181.26 g/mol
InChI Key: RYOIXDSPWWGLIW-UHFFFAOYSA-N
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Patent
US07566786B2

Procedure details

Iodine (1 g) was added to a stirred solution of 3-[(dimethylamino)carbonylbenzenesulfonyl chloride (2 g) (Borthwick et al, J. Med. Chem 2002, 45(1), 1-18) and triphenylphosphine (8.4 g) in 1,4-dioxane at 0° C. The mixture was stirred for 0.5 h at ambient temperature. The mixture was poured into a sodium sulphite solution (50 ml), extracted into ethyl acetate (2×30 ml) and washed with 2N sodium hydroxide solution (2×40 ml). The alkaline extracts were acidified and re-extracted into dichloromethane (3×50 ml). The extracts were washed with water (100 ml), dried (Na2SO4) and evaporated to give the title compound as a colourless solid (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
II.[CH3:3][N:4]([CH3:17])[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1S(Cl)(=O)=O)=[O:6].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[S:37]([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[SH:37][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:5]([N:4]([CH3:17])[CH3:3])=[O:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
II
Name
Quantity
2 g
Type
reactant
Smiles
CN(C(=O)C1=C(C=CC=C1)S(=O)(=O)Cl)C
Name
Quantity
8.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (2×30 ml)
WASH
Type
WASH
Details
washed with 2N sodium hydroxide solution (2×40 ml)
EXTRACTION
Type
EXTRACTION
Details
re-extracted into dichloromethane (3×50 ml)
WASH
Type
WASH
Details
The extracts were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
SC=1C=C(C(=O)N(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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